N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide is a benzamide derivative featuring a hybrid heterocyclic scaffold. Its structure includes a central ethyl linker substituted with furan-2-yl and thiophen-3-yl groups, coupled with a benzamide moiety modified by a methylsulfanyl (-SMe) group at the ortho position. The compound’s molecular formula is inferred as C₁₉H₁₈N₂O₂S₂, with a molecular weight of 370.48 g/mol.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c1-22-17-7-3-2-5-14(17)18(20)19-11-15(13-8-10-23-12-13)16-6-4-9-21-16/h2-10,12,15H,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFQSIUSVIUAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s furan and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its dual heterocyclic substituents (furan and thiophene) and the methylsulfanyl group. Below is a comparative analysis with analogous benzamide derivatives:
Table 1: Key Structural and Functional Comparisons
Physicochemical and Electronic Properties
- Electron-Donating vs. In contrast, flutolanil’s -CF₃ group (electron-withdrawing) increases electrophilicity, aiding in enzyme inhibition .
- Heterocyclic Impact : The furan and thiophene groups in the target compound contribute to π-electron density, which may facilitate interactions with biological targets. Nitazoxanide’s nitro-thiazole core, however, introduces redox activity critical for its antiparasitic mechanism .
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide is a complex heterocyclic compound characterized by the presence of both furan and thiophene rings, along with a methylsulfanyl group. This unique structural composition suggests potential biological activities, particularly in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 360.4 g/mol. The compound features aromatic rings that contribute to its stability and interaction capabilities with biological targets.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Furan-2-carboxamide | Contains a furan ring | Lacks thiophene; simpler structure |
| Thiophene-3-carboxamide | Contains a thiophene ring | Lacks furan; simpler structure |
| Oxolane derivatives | Features oxolane ring | Different ring structure; less aromaticity |
The combination of both furan and thiophene rings along with a methylsulfanyl group imparts distinct chemical and biological properties not found in simpler derivatives, enhancing its potential applications in various fields.
Antiviral Potential
Recent studies indicate that compounds with similar structural features to this compound exhibit promising antiviral activity. For instance, some N-heterocycles have been identified as effective antiviral agents, demonstrating significant potency against viral infections. The activity is often linked to specific substitutions on the heterocyclic scaffold, which enhances interaction with viral targets.
Cytotoxicity Studies
Research has shown that compounds related to this class often exhibit low cytotoxicity. For example, derivatives similar to this compound have demonstrated CC50 values exceeding 100 μM in various cell lines, indicating a favorable safety profile for further development.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. Studies involving structure-activity relationship (SAR) analyses have highlighted how modifications at certain positions can significantly alter the efficacy and selectivity of these compounds against targeted biological pathways.
Case Studies
- Antiviral Screening : In a study examining the antiviral properties of substituted furan and thiophene derivatives, it was found that specific modifications led to enhanced inhibitory effects against viruses such as SARS-CoV-2. The most active compounds showed EC50 values in the low micromolar range, suggesting that similar modifications could be explored for this compound.
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various heterocyclic compounds on Vero and MDCK cells. Results indicated that many derivatives exhibited minimal cytotoxicity at concentrations up to 100 μM, supporting the potential therapeutic use of these compounds without significant adverse effects on normal cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
